molecular formula C15H12N2O3 B11763058 6-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

6-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B11763058
M. Wt: 268.27 g/mol
InChI Key: KUFBBYUQFWNAHW-UHFFFAOYSA-N
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Description

6-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a complex organic compound featuring a unique structure that combines a dihydrobenzo dioxin moiety with a dihydropyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multiple steps. One common route starts with the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . The choice of solvents and reaction temperatures is crucial to minimize side reactions and maximize yield.

Industrial Production Methods

For large-scale production, the synthesis process is optimized to ensure high purity and yield. This involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts. The industrial production methods often employ continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

6-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 6-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to its combination of a dihydrobenzo dioxin moiety with a dihydropyridine core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .

Properties

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

6-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C15H12N2O3/c1-9-6-12(17-15(18)11(9)8-16)10-2-3-13-14(7-10)20-5-4-19-13/h2-3,6-7H,4-5H2,1H3,(H,17,18)

InChI Key

KUFBBYUQFWNAHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=C1)C2=CC3=C(C=C2)OCCO3)C#N

Origin of Product

United States

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